Cbz-Lys-N(Ph(4-NO2))Arg-NH2
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Overview
Description
Cbz-Lys-N(Ph(4-NO2))Arg-NH2 is a synthetic compound that features a carboxybenzyl (Cbz) protecting group, lysine (Lys), a nitrophenyl (Ph(4-NO2)) group, and arginine (Arg) with an amide (NH2) terminal. This compound is primarily used in peptide synthesis and research due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Lys-N(Ph(4-NO2))Arg-NH2 typically involves the following steps:
Protection of Amino Groups: The amino groups of lysine and arginine are protected using the Cbz group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as HPLC (High-Performance Liquid Chromatography) is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Cbz-Lys-N(Ph(4-NO2))Arg-NH2 undergoes several types of chemical reactions:
Common Reagents and Conditions
Oxidation: KMnO4 (Potassium Permanganate), OsO4 (Osmium Tetroxide)
Reduction: Pd-C/H2 (Palladium on Carbon/Hydrogen), LiAlH4
Substitution: Boc2O (Di-tert-butyl dicarbonate), FMOC-Cl (Fluorenylmethyloxycarbonyl chloride)
Major Products Formed
Oxidation: Nitro derivatives of the phenyl group
Reduction: Amino derivatives of the phenyl group
Substitution: Boc-Lys-N(Ph(4-NO2))Arg-NH2, Fmoc-Lys-N(Ph(4-NO2))Arg-NH2
Scientific Research Applications
Cbz-Lys-N(Ph(4-NO2))Arg-NH2 has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential use in targeted drug delivery systems and as a therapeutic agent in various diseases.
Industry: Utilized in the production of peptide-based materials and as a precursor in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of Cbz-Lys-N(Ph(4-NO2))Arg-NH2 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors involved in various biological processes.
Pathways Involved: It modulates signaling pathways related to cell growth, differentiation, and apoptosis. The nitrophenyl group plays a crucial role in its activity by interacting with specific amino acid residues in the target proteins.
Comparison with Similar Compounds
Cbz-Lys-N(Ph(4-NO2))Arg-NH2 can be compared with other similar compounds such as Boc-Lys-N(Ph(4-NO2))Arg-NH2 and Fmoc-Lys-N(Ph(4-NO2))Arg-NH2:
Boc-Lys-N(Ph(4-NO2))Arg-NH2: Similar in structure but uses Boc as the protecting group. It is more stable under acidic conditions but requires stronger conditions for deprotection.
Fmoc-Lys-N(Ph(4-NO2))Arg-NH2: Uses Fmoc as the protecting group. It is easily removed under basic conditions and is suitable for solid-phase peptide synthesis.
Uniqueness
This compound is unique due to its combination of the Cbz protecting group and the nitrophenyl group, which provides specific reactivity and stability under various conditions. This makes it a valuable tool in peptide synthesis and research.
Properties
Molecular Formula |
C26H36N8O6 |
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Molecular Weight |
556.6 g/mol |
IUPAC Name |
benzyl N-[(2S)-6-amino-1-(N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-nitroanilino)-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C26H36N8O6/c27-15-5-4-9-21(32-26(37)40-17-18-7-2-1-3-8-18)24(36)33(19-11-13-20(14-12-19)34(38)39)22(23(28)35)10-6-16-31-25(29)30/h1-3,7-8,11-14,21-22H,4-6,9-10,15-17,27H2,(H2,28,35)(H,32,37)(H4,29,30,31)/t21-,22-/m0/s1 |
InChI Key |
NHBBWOKWVFYDBG-VXKWHMMOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])[C@@H](CCCN=C(N)N)C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])C(CCCN=C(N)N)C(=O)N |
Origin of Product |
United States |
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